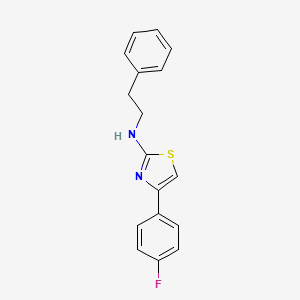

(4-(4-Fluorophenyl)(2,5-thiazolyl))(2-phenylethyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

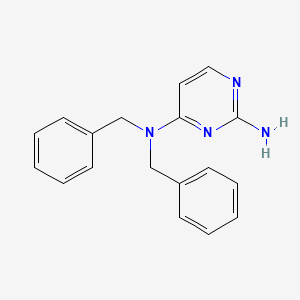

(4-(4-Fluorophenyl)(2,5-thiazolyl))(2-phenylethyl)amine is a chemical compound with the molecular formula C17H15FN2S . It is also known as 2-Thiazolamine, 4-(4-fluorophenyl)-N-(2-phenylethyl)- . This compound is used in scientific research, with potential applications ranging from drug development to catalysis.

Molecular Structure Analysis

The molecular structure of(4-(4-Fluorophenyl)(2,5-thiazolyl))(2-phenylethyl)amine consists of aromatic rings and a heterocyclic ring system. The empirical formula is C17H15FN2S and the molecular weight is 298.38 . Physical And Chemical Properties Analysis

The physical and chemical properties of(4-(4-Fluorophenyl)(2,5-thiazolyl))(2-phenylethyl)amine include its molecular formula C17H15FN2S, molecular weight 298.38, and its structure which includes aromatic rings and a heterocyclic ring system .

Aplicaciones Científicas De Investigación

Multi-stimuli Responsive Materials

(E)-2′-[2-(Benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine 2, a novel V-shaped molecule, exhibits a pronounced intramolecular charge transfer (ICT) effect, enhanced aggregation-induced emission (AIE), and morphology-dependent fluorochromism. Its unique molecular structure and photophysical properties make it a promising candidate for applications as security ink and other materials responsive to mechanical force or pH changes (Xiao-lin Lu & M. Xia, 2016).

Antimicrobial Agents

The synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine has demonstrated in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum, highlighting the compound's potential as a basis for developing new antimicrobial agents (Nadine Uwabagira, B. Sarojini, & B. Poojary, 2018).

Antibacterial and Antifungal Activities

A study on the synthesis and bioactivity of α-thiazolyl aminomethylene bisphosphonates, catalyzed by nano silver particles, revealed these compounds possess significant antioxidant, antibacterial, and antifungal activities. This makes them promising candidates for pharmaceutical applications, especially considering their superior antioxidant activity compared to ascorbic acid and notable antimicrobial properties (S. Poola et al., 2020).

Molecular Structure Analysis

The molecular and electronic structure of 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine was extensively characterized using various spectroscopic methods and computational approaches. This detailed analysis provides valuable insights into the compound's conformational flexibility and potential electronic applications (N. Özdemir et al., 2009).

Novel Anticancer Agents

1,3,4-Thiadiazole derivatives have been synthesized and evaluated for their anticancer and antitubercular activities, demonstrating significant inhibitory effects against breast cancer cell lines. These findings suggest the potential of thiadiazole-based compounds in developing new therapeutic agents for cancer treatment (D. Chandra Sekhar et al., 2019).

Propiedades

IUPAC Name |

4-(4-fluorophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2S/c18-15-8-6-14(7-9-15)16-12-21-17(20-16)19-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJFGZUNXWJMIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(4-Fluorophenyl)(2,5-thiazolyl))(2-phenylethyl)amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(diethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2639243.png)

![Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate](/img/structure/B2639244.png)

![3-benzyl-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2639248.png)

![N-(2,5-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2639252.png)

![6-(2-Methoxyphenyl)-2-[1-(1-methylindole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2639253.png)

![[4-tert-butyl-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid](/img/structure/B2639254.png)

![2,3-dihydro-1,4-benzodioxin-3-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2639258.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2639264.png)